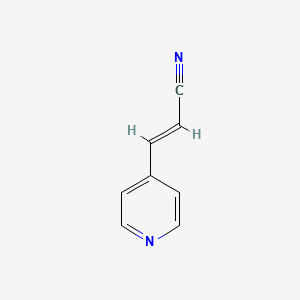

3-(Pyridin-4-yl)acrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 4 Yl Acrylonitrile and Its Analogs

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. bhu.ac.inwikipedia.org For the synthesis of 3-(Pyridin-4-yl)acrylonitrile (B40696) analogs, this typically involves the condensation of a pyridine-4-carboxaldehyde derivative with an active methylene compound like malononitrile (B47326). bas.bg

The choice of catalyst is pivotal in Knoevenagel condensations, directly impacting reaction rates and yields. Weakly basic amines are commonly employed as catalysts. wikipedia.org

Piperidine (B6355638) : This secondary amine is a traditional and effective catalyst for Knoevenagel condensations, often used in solvents like ethanol (B145695) to facilitate the reaction between aldehydes and active methylene compounds. bas.bgresearchgate.net

Potassium Hydroxide (KOH) : While a strong base, the efficacy of catalysts like KOH can be dependent on their solubility in the reaction medium. In some organic solvents, the poor solubility of inorganic bases such as KOH and potassium carbonate (K₂CO₃) can lead to diminished performance compared to soluble organic bases. nih.gov

Triethylamine (B128534) and Other Amines : Tertiary amines like triethylamine can also serve as catalysts. The basicity of the pyridine (B92270) ring itself can play a dual role, activating both the methylene compound and the carbonyl group, potentially allowing the reaction to proceed even without an external catalyst under certain conditions. bas.bg Other catalytic systems, including ammonium (B1175870) acetate (B1210297), have also been utilized, particularly in greener, solvent-free approaches. bhu.ac.in

The catalytic efficiency of various bases is often compared to determine the optimal system for a specific substrate pair. For instance, in related condensations, soluble bases like 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) have shown superior performance over less soluble inorganic bases. nih.gov

| Catalyst | Typical Role/Observation | Reference |

|---|---|---|

| Piperidine | Commonly used weak base catalyst. | wikipedia.orgbas.bg |

| Potassium Hydroxide (KOH) | Strong base; efficiency can be limited by poor solubility in some organic solvents. | nih.gov |

| Ammonium Acetate | Used as a benign catalyst in environmentally friendly methods. | bhu.ac.in |

| 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) | A soluble organic base that can provide higher product yields compared to insoluble bases. | nih.gov |

| None (Catalyst-Free) | Possible for reactive substrates like pyridinecarbaldehydes due to the activating nature of the pyridine ring. | bas.bg |

The reaction solvent significantly influences the Knoevenagel condensation by affecting reagent solubility and the stability of intermediates. A range of solvents has been explored to optimize the synthesis of acrylonitrile (B1666552) derivatives.

Ethanol : Frequently used as a solvent, providing a good medium for the reaction, often at room temperature or with gentle heating. bas.bgnih.gov

Tetrahydrofuran (THF) and 1,4-Dioxane (B91453) : In a study of related condensations, ester solvents like THF and 1,4-dioxane performed better than other common organic solvents. nih.gov

Water : As part of a push towards green chemistry, water has been successfully used as a solvent, offering environmental benefits and sometimes facilitating easy product separation. bas.bgresearchgate.net

Solvent-Free Conditions : To further enhance the environmental credentials of the synthesis, reactions can be conducted under solvent-free conditions, often at elevated temperatures (e.g., 100 °C) or with the aid of microwave or ultrasound irradiation. bhu.ac.inmdpi.com

Optimization often involves screening various solvents and temperatures. For example, the condensation of 4-pyridinecarbaldehyde with malononitrile proceeds efficiently in ethanol at room temperature. bas.bg In other systems, acetonitrile (B52724) has been identified as a superior solvent compared to other conventional organic solvents. researchgate.net

High yields and straightforward purification are key objectives in synthetic chemistry. For the Knoevenagel condensation of pyridinecarbaldehydes, a significant advantage is that the product often precipitates directly from the reaction mixture as it forms. bas.bg

This characteristic simplifies the purification process immensely. The solid product can be isolated by simple filtration, eliminating the need for extensive workup procedures or column chromatography. bas.bgnih.gov Subsequent recrystallization from a suitable solvent, such as a water-ethanol mixture, is typically sufficient to obtain the final product in high purity with excellent yields, often in the range of 90-95%. bas.bg The feasibility of performing these reactions on a gram scale without resorting to chromatography highlights the efficiency and practicality of this synthetic route. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful alternative for synthesizing aryl acrylonitriles. nih.gov This methodology typically involves the coupling of an aryl halide or triflate with an alkene, in this case, acrylonitrile or a related precursor.

The performance of the palladium catalyst is critically dependent on the associated ligands, which influence its stability, solubility, and reactivity.

Pd(OAc)₂ : Palladium(II) acetate is a commonly used and versatile palladium precursor for cross-coupling reactions. researchgate.net

XPhos and NIXANTPHOS : Bulky electron-rich phosphine (B1218219) ligands are often essential for achieving high catalytic activity. In the synthesis of aryl acrylonitriles via the α-alkenylation of arylacetonitriles, a catalyst system based on Pd(OAc)₂ and the ligand NIXANTPHOS was found to be highly efficient. nih.govresearchgate.net The choice of ligand is crucial; screening various phosphine ligands is a standard part of optimizing the reaction conditions. researchgate.net The development of phosphine-free catalyst systems is also an active area of research to create more economical and air-stable catalysts. dntb.gov.ua

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the acrylonitrile and subsequent insertion and reductive elimination steps to yield the final product.

| Palladium Source | Ligand | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | NIXANTPHOS | α-Alkenylation of arylacetonitriles | Efficient system for synthesizing a variety of aryl acrylonitriles with yields up to 95%. | nih.govresearchgate.net |

| Pd(OAc)₂ | XPhos | Cross-coupling | Effective ligand for coupling pyridine-derived intermediates with acrylonitrile precursors. | |

| Pd(OAc)₂ | None (Ligand-Free) | Oxidative Heck Reaction | Used for coupling 4-vinylpyridine (B31050) with arylboronic acids, demonstrating feasibility of ligand-free systems. | researchgate.net |

Palladium-catalyzed cross-coupling reactions are valued for their broad substrate scope and tolerance of various functional groups. nih.gov In the synthesis of substituted aryl acrylonitriles, this versatility has been well-demonstrated.

The reaction is compatible with arylacetonitriles bearing both electron-donating substituents (such as methyl and methoxy (B1213986) groups) and electron-withdrawing substituents (such as fluoro and chloro groups). nih.govresearchgate.net Furthermore, the methodology is not limited to simple benzene (B151609) derivatives; medicinally relevant heterocyclic acetonitriles, including those derived from indole (B1671886) and thiophene, are also suitable reaction partners. nih.gov The coupling partner can be a vinyl bromide, vinyl chloride, or vinyl triflate, providing flexibility in the choice of starting materials. researchgate.net This wide compatibility allows for the synthesis of a diverse library of functionalized this compound analogs.

Morita-Baylis-Hillman (MBH) Reaction Pathways (for structurally related pyridinyl acrylonitriles)

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that combines an aldehyde with an activated alkene, such as acrylonitrile, under the catalysis of a nucleophilic amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. beilstein-journals.orgmdpi.com This reaction is highly atom-economical and yields densely functionalized allylic alcohols, which are valuable synthetic intermediates. beilstein-journals.org

In the context of synthesizing pyridinyl acrylonitriles, the MBH reaction typically involves the reaction of a pyridinecarboxaldehyde with acrylonitrile. For the synthesis of compounds structurally related to this compound, pyridine-4-carboxaldehyde would serve as the aldehyde component. The general mechanism involves the initial addition of the catalyst (e.g., DABCO) to acrylonitrile to form a zwitterionic intermediate. This intermediate then attacks the electrophilic carbonyl carbon of the pyridinecarboxaldehyde. A subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the desired functionalized pyridine-based allylic alcohol. arkat-usa.org

The scope of the MBH reaction is broad, accommodating various pyridinecarboxaldehydes (2-, 3-, and 4-isomers) and other activated olefins. researchgate.net While the reaction is known for being slow, various protocols have been developed to improve reaction rates, including the use of solvent-free conditions. arkat-usa.org The aza-Morita–Baylis–Hillman (aza-MBH) reaction, a variation where the aldehyde is replaced by an imine, further expands the synthetic utility for creating α-methylene-β-amino derivatives. researchgate.netrsc.org

| Reactants | Catalyst | Product Type | Reference |

| Pyridine-4-carboxaldehyde, Acrylonitrile | DABCO | Functionalized Pyridine Ligand | researchgate.net |

| Isatin derivatives, Acrylonitrile | DABCO | Oxindole Adduct | arkat-usa.org |

| 3-Formyl-9H-pyrido[3,4-b]indoles, Acrylonitrile | DABCO | C-3 Substituted β-carboline | beilstein-journals.org |

Other Synthetic Routes and Novel Methodologies

Beyond the MBH reaction, other synthetic strategies are employed to generate this compound and its derivatives, including classical condensation reactions and unique displacement pathways.

Michael Addition Reactions for Derivative Synthesis

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon or carbon-heteroatom bonds. eurekaselect.com It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or, in this context, an activated alkene like an acrylonitrile derivative (Michael acceptor). eurekaselect.com This reaction is highly versatile for the synthesis of derivatives of this compound.

For instance, a nucleophile can attack the β-carbon of the acrylonitrile moiety, leading to the formation of a new bond and a stabilized anionic intermediate. nsf.gov This strategy has been used in the reaction of phenylacetonitrile (B145931) with various acrylonitrile derivatives, catalyzed by bases such as piperidine or potassium hydroxide, to yield diphenylpentanedinitrile structures. researchgate.net The reaction's efficiency and pathway can be influenced by the choice of catalyst and reaction conditions. While piperidine can facilitate the Michael addition as a side reaction to the primary Knoevenagel condensation, using KOH can selectively yield the α,β-unsaturated nitrile without the Michael adduct. researchgate.net

This methodology allows for the introduction of a wide array of substituents, expanding the chemical diversity of the resulting pyridine-containing molecules.

Unusual Reaction Pathways and Displacement Reactions (e.g., benzotriazole (B28993) displacement)

Novel synthetic routes sometimes emerge from unexpected reaction pathways. One such example is the synthesis of 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles, which involves an unusual displacement of a benzotriazole ring. researchgate.net Benzotriazole is a versatile heterocycle that can act as a leaving group in various synthetic transformations. ethernet.edu.et

In this specific pathway, the synthesis of 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles (both E/Z isomers) has been described. researchgate.net The benzotriazole group, initially incorporated into the molecule, can be subsequently displaced by other nucleophiles. For example, treatment of benzotriazole-containing intermediates with Grignard reagents or electron-rich heterocycles can lead to the displacement of the benzotriazole moiety, affording new, elaborated structures. researchgate.net This two-step approach—incorporation followed by displacement—provides a strategic route to complex derivatives that might be otherwise difficult to access directly.

| Precursor | Reagent/Reaction Type | Product | Reference |

| 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitrile | Grignard Reagents | Displaced Benzotriazole Product | researchgate.net |

| Phenylacetonitrile, 4-diphenylaminophenylacetonitrile | Michael Addition | 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile | researchgate.net |

Stereochemical Control in Synthesis: E/Z Isomerism

The carbon-carbon double bond in this compound and its analogs can exist as two geometric isomers: E (entgegen, opposite) and Z (zusammen, together). The control of this stereochemistry is a critical aspect of synthesis, as the different isomers can exhibit distinct physical, chemical, and biological properties. helsinki.fi

Factors Governing Stereoselectivity

The stereochemical outcome (E vs. Z isomer) of synthetic reactions producing substituted acrylonitriles is governed by a combination of thermodynamic and kinetic factors. The relative stability of the isomers and the energy of the transition states leading to their formation are key determinants. rsc.org

Reaction Mechanism: The specific reaction pathway plays a crucial role. For example, in Knoevenagel condensations, the choice of catalyst and solvent can influence the E/Z ratio. nih.gov The reaction of p-nitrophenylacetonitrile with aromatic aldehydes has been shown to produce Z-acrylonitrile derivatives with high selectivity. rsc.org

Steric Hindrance: Steric interactions between substituents in the transition state can favor the formation of the less sterically hindered isomer, which is often the E isomer. In the synthesis of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitriles, condensation with certain heteroaromatic aldehydes yielded E-isomers exclusively, while others produced E/Z mixtures. nih.gov

Electronic Effects: The electronic properties (electron-donating or electron-withdrawing nature) of substituents on the reactants can influence the stability of the transition states and the final products.

Thermodynamic Stability: The inherent stability of the final products can direct the reaction towards the thermodynamically favored isomer, especially under conditions that allow for equilibration. Density Functional Theory (DFT) calculations can be used to predict the relative stability of the isomers; for instance, the (Z)-isomer of one acrylonitrile derivative was found to be more stable than the (E)-isomer by 2.61 kcal mol⁻¹. rsc.org

The synthesis of 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles has been reported to yield both E and Z isomers, highlighting the challenge and importance of controlling stereoselectivity in this class of compounds. researchgate.net

Isolation and Separation Techniques for Stereoisomers

When a synthesis yields a mixture of E and Z isomers, their separation is necessary to obtain stereochemically pure compounds. Several chromatographic techniques are commonly employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary method to distinguish between E and Z isomers and to identify suitable solvent systems for larger-scale separation. niscpr.res.in

Column Chromatography: This is a standard and widely used technique for isolating isomers on a preparative scale. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation. niscpr.res.inmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly on specialized columns (e.g., C30 or chiral stationary phases), offers high-resolution separation of geometric isomers and is a powerful tool for both analytical and preparative purposes. helsinki.fimdpi.com

The separated isomers are then characterized using various spectroscopic methods, such as ¹H NMR, where the coupling constants and chemical shifts of the vinylic protons can often be used to definitively assign the E or Z configuration. nih.govniscpr.res.in

| Technique | Application | Reference |

| Thin-Layer Chromatography (TLC) | Preliminary separation and monitoring | niscpr.res.in |

| Column Chromatography | Preparative scale isolation of isomers | niscpr.res.inmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution analytical and preparative separation | helsinki.fimdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) Analysis and Characteristic Band Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(Pyridin-4-yl)acrylonitrile (B40696) displays several characteristic absorption bands that confirm its key structural features.

The most prominent feature is the sharp, strong absorption band corresponding to the nitrile (C≡N) group. This stretching vibration typically appears in the 2230–2210 cm⁻¹ region. For 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl)) acrylonitrile (B1666552), a structurally similar compound, this band is observed at 2213 cm⁻¹. nih.gov

The presence of the carbon-carbon double bond (C=C) in the acrylonitrile moiety, conjugated with the pyridine (B92270) ring, gives rise to a stretching vibration in the 1630–1600 cm⁻¹ range. nih.govresearchgate.net Aromatic C=C stretching vibrations from the pyridine ring are also expected in the 1600–1450 cm⁻¹ region.

The vinylic C-H bonds show stretching vibrations above 3000 cm⁻¹, characteristic of sp² hybridized carbons, while C-H bending vibrations of the double bond can be observed in the fingerprint region. nih.gov Specifically, out-of-plane (oop) bending for the disubstituted alkene and the pyridine ring protons appear at lower wavenumbers.

Table 1: Characteristic IR Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Pyridine Ring & Alkene |

| ~2220 | C≡N Stretch | Nitrile |

| ~1625 | C=C Stretch | Alkene |

| ~1595, 1500, 1415 | C=C, C=N Stretch | Pyridine Ring |

| ~980 | C-H Bend (out-of-plane) | trans-Alkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the vinyl protons of the acrylonitrile chain.

The pyridine ring features two sets of chemically equivalent protons due to its C₂ symmetry relative to the substituent. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded, appearing as a doublet in the δ 8.6–8.8 ppm range. The protons meta to the nitrogen (H-3 and H-5) will appear as another doublet at a slightly upfield position, typically around δ 7.4–7.6 ppm. rsc.org

The vinyl protons on the acrylonitrile moiety will appear as two distinct doublets due to their cis/trans relationship and coupling to each other. The proton attached to the carbon adjacent to the pyridine ring (H-α) is expected to be downfield due to the anisotropic effect of the ring and conjugation. The proton attached to the carbon bearing the nitrile group (H-β) will be further downfield. For acrylonitrile itself, these protons resonate between 5.7 and 6.2 ppm. chemicalbook.com In this conjugated system, the vinyl protons are anticipated to be in the δ 6.0–7.5 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Pyridine) | 8.6 - 8.8 | Doublet |

| H-3, H-5 (Pyridine) | 7.4 - 7.6 | Doublet |

| H-α (Vinyl) | ~7.3 | Doublet |

The proton-decoupled ¹³C NMR spectrum of this compound should display signals for all eight unique carbon atoms in the molecule.

The carbon atoms of the pyridine ring have characteristic chemical shifts. The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen, are the most deshielded, typically appearing around δ 150 ppm. The C-4 carbon, to which the acrylonitrile group is attached, is found around δ 136 ppm, while the C-3 and C-5 carbons resonate at approximately δ 124 ppm. testbook.comresearchgate.net

The nitrile carbon (C≡N) typically has a chemical shift in the range of δ 115–120 ppm. oregonstate.edu The two sp² hybridized carbons of the vinyl group will be in the alkene region (δ 100–150 ppm). The carbon atom directly attached to the pyridine ring (C-α) will be more deshielded than the carbon atom attached to the nitrile group (C-β). chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~142 |

| C-3, C-5 (Pyridine) | ~122 |

| C-α (Vinyl) | ~145 |

| C-β (Vinyl) | ~110 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyridine ring (H-2 with H-3, and H-6 with H-5). It would also show a strong cross-peak between the two vinyl protons (H-α and H-β), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal at δ ~8.7 ppm would correlate with the carbon signal at δ ~150 ppm, assigning them to the C-2/C-6 positions. youtube.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₆N₂), the calculated monoisotopic mass is 130.0531 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) would be observed at m/z 130. A plausible fragmentation pathway would involve the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the acrylonitrile moiety, leading to a fragment ion at m/z 103. Further fragmentation of the pyridine ring could also occur. The pyridyl moiety can lead to stable fragment ions, such as the pyridinium (B92312) cation or related structures.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the pyridine ring and the acrylonitrile double and triple bonds, is expected to result in strong UV absorption.

The spectrum would be characterized by intense absorption bands corresponding to π → π* transitions. For a closely related compound, (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, the main absorption maximum (λmax) is observed at 393 nm, which is attributed to a HOMO→LUMO transition. nih.gov Similar pyridine-carbonitrile derivatives also exhibit strong absorption. researchgate.net Therefore, this compound is expected to have a primary absorption maximum in the UV region, likely in the 300-400 nm range, indicative of its conjugated electronic structure. researchgate.net

Solvatochromic Effects and Influence of Solvent Polarity on Absorption Spectra

The optical properties of this compound derivatives are markedly influenced by the solvent environment. mdpi.comnih.gov Studies on positional isomers, including (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, reveal significant solvatochromic effects, characterized by changes in the intensity of absorption bands (hyperchromic and hypochromic shifts) depending on the solvent's polarity. mdpi.comnih.gov

For the pyridin-4-yl isomer, the most intense absorption band is consistently observed between 393-397 nm. mdpi.com Unlike other isomers, this band shows only a slight red shift (bathochromic shift) as solvent polarity changes, indicating a degree of stability in the ground and excited state energy gap. mdpi.com However, the molar absorption coefficients of this compound tend to decrease in most solvents, a phenomenon attributed to specific solute-solvent interactions. nih.gov The interaction with solvents, particularly those containing oxygen atoms which can act as electron-donating auxochromes, is a key factor driving these observed shifts in absorbance intensity. nih.gov

The table below summarizes the absorption maxima (λmax) for a representative this compound derivative in various solvents, illustrating the influence of the solvent environment.

Data derived from studies on (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile. nih.gov

Determination of Molar Absorption Coefficients and Electronic Transitions

Derivatives of this compound typically exhibit strong light absorption. For instance, 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile displays a molar absorption coefficient (ε) greater than 20,000 M⁻¹cm⁻¹. nih.gov The absorption spectra of these compounds generally show multiple bands. nih.gov In a study of (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, distinct peaks were observed in the ranges of 243–258 nm, 305–316 nm, and a particularly intense band around 395–397 nm. nih.gov

These absorption bands are typically assigned to n→π* and π→π* electronic transitions within the molecule. nih.gov The broad and strong absorption observed at longer wavelengths (e.g., 396 nm for the carbazole (B46965) derivative) is attributed specifically to π-π* transitions within the conjugated system. nih.gov Theoretical calculations support these assignments, indicating that the main absorption band for the pyridin-4-yl isomer corresponds primarily to a HOMO→LUMO transition. mdpi.com

Fluorescence and Luminescence Spectroscopy

Emission Properties in Solution and Solid State

A striking characteristic of this compound derivatives is the dramatic difference between their emission properties in solution and in the solid state. In various solvents, these compounds typically exhibit very weak fluorescence or are non-emissive. nih.govnih.gov This phenomenon, known as solvent-caused quenching (SCQ), suggests that deactivation pathways for the excited state are highly efficient in solution. nih.gov

In stark contrast, many derivatives display strong fluorescence in the solid state. nih.gov For example, 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile, which is weakly fluorescent in solution, shows a powerful emission peak at 604 nm in its solid powder form. nih.gov This behavior is often attributed to Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotations in the aggregated or solid state blocks non-radiative decay channels and opens up a radiative pathway, leading to enhanced fluorescence. nih.gov Furthermore, the absorption maxima of these compounds typically show a red shift in the solid state compared to in solution, which is correlated to intermolecular interactions in the crystal lattice. mdpi.com

Quantum Yield Determination and Lifetime Measurements

Consistent with the observed weak emission in solution, the fluorescence quantum yields (Φf) of these compounds are often low, particularly for solid-state measurements where AIE is the dominant mechanism. For the powdered form of 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile, a fluorescence quantum yield of 0.006 was reported. nih.govresearchgate.net This low value, even in the emissive solid state, highlights the complex interplay of factors governing radiative and non-radiative decay. Detailed fluorescence lifetime measurements for this compound are not extensively available in the reviewed literature, warranting further investigation to fully characterize the excited-state dynamics.

Influence of Substituents and Molecular Structure on Photophysical Properties

The photophysical properties of acrylonitrile derivatives are highly sensitive to the molecular structure, particularly the positioning of heteroatoms and substituents. Comparative studies of isomers have shown that the placement of the nitrogen atom in the pyridine ring is critical. mdpi.comnih.gov

When comparing 2-(pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile isomers, the 4-pyridyl derivative (para-position) exhibits a noticeable bathochromic (red) shift in both its absorption and emission spectra relative to the 2-pyridyl (ortho) and 3-pyridyl (meta) isomers. nih.gov This is demonstrated in the table below.

Data for 2-(pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile isomers. nih.gov

This red shift in the 4-pyridyl isomer is attributed to the electronic effects of the nitrogen atom at the para position, which extends the π-conjugation and alters the energy levels of the molecule's frontier orbitals. nih.gov

Investigation of Internal Charge Transfer (ICT) and Twisted Internal Charge Transfer (TICT) States

The observed solvatochromism and solvent-dependent fluorescence quenching strongly suggest the involvement of intramolecular charge transfer (ICT) processes in the excited state of this compound derivatives. These molecules often possess an electron donor-π-acceptor (D-π-A) architecture, where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor moiety. nih.gov

This excited state, known as an ICT state, is highly polar and its energy is sensitive to the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, which can lead to red-shifted emission. However, if the molecule can undergo further geometric relaxation in the excited state, such as twisting around a single bond connecting the donor and acceptor, it can form a twisted internal charge transfer (TICT) state. TICT states are often non-emissive or weakly emissive and provide an efficient non-radiative decay pathway, which would explain the fluorescence quenching observed in many solvents. nih.govnih.gov While direct spectroscopic evidence for TICT states in this compound is still an area of active research, computational studies on related acrylonitrile derivatives have indicated that their electronic transitions possess significant ICT character. mdpi.com The pronounced AIE effect is also consistent with the ICT/TICT model, as aggregation restricts the torsional motions required to form the non-emissive TICT state, thus promoting radiative decay. nih.gov

Computational and Theoretical Investigations of 3 Pyridin 4 Yl Acrylonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of 3-(Pyridin-4-yl)acrylonitrile (B40696) and related compounds.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing information about bond lengths, bond angles, and dihedral angles. For molecules in the pyridyl acrylonitrile (B1666552) family, DFT calculations have been shown to provide optimized structures that are in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Representative Optimized Geometrical Parameters for Acrylonitrile Moiety (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1=C2 | 1.34 | |

| C2-C3 | 1.43 | |

| C3≡N | 1.16 | |

| C1-C2-C3 | 122.0 | |

| C2-C3-N | 179.0 |

Note: These are representative values for the acrylonitrile fragment and may vary slightly in the full this compound molecule due to the influence of the pyridyl group.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For pyridyl acrylonitrile derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient parts. The specific energies and the resulting energy gap are influenced by the position of the nitrogen atom in the pyridine (B92270) ring and the presence of other substituents. While precise values for this compound were not found, related compounds exhibit HOMO-LUMO gaps in a range that suggests they are reactive molecules with potential for various chemical transformations.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Conceptual)

| Parameter | Energy (eV) |

| EHOMO | [Conceptual Value] |

| ELUMO | [Conceptual Value] |

| Energy Gap (ΔE) | [Conceptual Value] |

Note: Specific computational values for this compound are needed to populate this table accurately.

Molecular Electrostatic Potential Surfaces (MEPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine ring and the vinyl group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. Studies on similar pyridine-carbonitrile derivatives confirm that the nitrogen atom of the pyridine ring is a primary site for electrophilic interactions. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative interactions and charge transfer within the molecule.

For conjugated systems like this compound, NBO analysis can reveal significant delocalization of π-electrons across the pyridine ring and the acrylonitrile moiety. The interaction between the π orbitals of the pyridine ring and the π* orbitals of the C=C and C≡N bonds contributes to the stability of the molecule. The stabilization energies calculated from NBO analysis provide a quantitative measure of these delocalization effects.

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Conceptual)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| [Conceptual Donor] | [Conceptual Acceptor] | [Conceptual Value] |

| [Conceptual Donor] | [Conceptual Acceptor] | [Conceptual Value] |

Note: Specific donor-acceptor interactions and their stabilization energies for this compound are required for an accurate table.

Prediction and Validation of Spectroscopic Data (e.g., UV-Vis, IR)

DFT calculations are widely used to predict spectroscopic properties, such as UV-Vis absorption wavelengths and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands.

The theoretical UV-Vis spectrum of pyridyl acrylonitrile derivatives can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions, including the absorption wavelength (λmax), excitation energies, and oscillator strengths. For similar compounds, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. researchgate.net

Similarly, the theoretical IR spectrum can be computed by calculating the vibrational frequencies of the optimized geometry. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The comparison of the calculated and experimental IR spectra helps in the assignment of the vibrational modes of the molecule.

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data (Conceptual)

| Spectroscopic Data | Theoretical Value | Experimental Value |

| UV-Vis λmax (nm) | [Conceptual Value] | [Conceptual Value] |

| Major IR Peaks (cm-1) | [Conceptual Value] | [Conceptual Value] |

Note: This table requires specific calculated and experimental data for this compound for a meaningful comparison.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.org It provides a rigorous basis for understanding chemical bonding and intermolecular interactions.

The analysis of the electron density topology reveals critical points, including bond critical points (BCPs) that exist between bonded atoms. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insights into the nature of the chemical bond. For instance, the value of the Laplacian of the electron density can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. While a detailed QTAIM analysis for this compound is not available in the literature, this method could provide a deeper understanding of the covalent and non-covalent interactions within the molecule.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govphyschemres.org This method is widely used in drug discovery to understand the interaction between a ligand and its target protein. For this compound and its derivatives, molecular docking studies can elucidate the general chemical recognition and interaction mechanisms with various biological targets.

The binding affinity of a ligand to a protein is typically estimated using a scoring function, which provides a value in kcal/mol. A more negative value indicates a stronger binding affinity. The interactions driving this binding can be categorized into several types:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic pyridine ring and the hydrocarbon backbone can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

In a study of imidazo[1,2-a]pyridinyl acrylonitrile derivatives targeting the main proteinase of SARS-CoV-2, it was found that interactions such as pi-pi stacking with the nitrogen heterocycle and hydrogen bonding with the pyridinic nitrogen were crucial for inhibitory activity. arpgweb.com Similarly, docking studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase revealed strong binding affinities, with one compound exhibiting a binding energy of -7.43 kcal/mol. nih.gov These studies highlight the importance of the pyridine and acrylonitrile moieties in molecular recognition.

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Imidazopyridinyl acrylonitrile derivatives | SARS-CoV-2 MPro | Up to -47.54 | Pi-pi interactions, hydrogen bonding, hydrophobic interactions arpgweb.com |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | -7.0 to -7.43 | Hydrogen bonding, C-H bonding, π-donor hydrogen bonding, van der Waals forces nih.gov |

| Uridine derivatives (for comparison) | SARS-CoV-2 Mpro | -6.0 to -7.8 | Hydrogen bonding physchemres.org |

Mechanistic Elucidation of Reactions via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. nih.gov For reactions involving this compound, computational methods can provide a detailed, step-by-step understanding of the reaction pathway.

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), which is a critical determinant of the reaction rate. Computational methods, such as density functional theory (DFT), are frequently used to locate transition state geometries and calculate their energies.

For instance, in the reaction of the o-pyridinyl radical with acrylonitrile, computational studies have mapped out the potential energy surface for addition, cyclization, and dehydrogenation reactions. acs.org These calculations revealed the activation barriers for various steps, allowing for a comparison of different reaction pathways. Similarly, the energetics of the Diels-Alder cycloaddition reaction of acrylonitrile with various dienes have been investigated computationally, showing a competition between the concerted pathway and a stepwise diradical pathway. nih.gov The calculated activation barriers were in good agreement with experimental observations of product formation. nih.gov

| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) | Significance |

|---|---|---|---|

| 2,3-dimethyl-1,3-butadiene + acrylonitrile (Diels-Alder) | B3LYP/6-31G(d) | 2.5 (favoring concerted) | Explains the formation of both cycloadduct and copolymer nih.gov |

| (E)-1,3-pentadiene + acrylonitrile (Diels-Alder) | Computational | 1.2 (preference for concerted) | Correlates with experimental observation of both cycloaddition and copolymerization nih.gov |

| (Z)-1,3-pentadiene + acrylonitrile (Diels-Alder) | Computational | 3.9 (preference for stepwise) | Explains why only polymerization is observed experimentally nih.gov |

| NCO generation in acrylonitrile combustion | DFT | 17.0 | Identified as the rate-determining step in the catalytic cycle rsc.org |

Computational chemistry can also be used to explore complex catalytic cycles and multi-step reaction pathways. By calculating the energies of all intermediates and transition states, the most favorable reaction pathway can be identified.

In the context of the selective catalytic combustion of acrylonitrile, DFT calculations have been employed to investigate the reaction mechanism on a Cu-ZSM-5 catalyst. rsc.org These studies revealed that at temperatures above 300 °C, the reaction proceeds through an oxidation mechanism involving an NCO intermediate. The calculations further elucidated three possible routes for the conversion of NCO to N₂, with the reaction between NO and NCO being the most probable pathway due to its lower energy barrier. rsc.org

The gas-phase reaction between the o-pyridinyl radical and acrylonitrile has also been explored computationally, revealing a detailed mechanism involving addition, cyclization, and dehydrogenation steps leading to the formation of 3-(2-pyridinyl)-2-propenenitrile. acs.org These computational insights were crucial for interpreting the experimental results from synchrotron VUV photoionization mass spectrometry. acs.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov These models are based on the principle that the structure of a molecule determines its properties and activities. By identifying the key structural features (descriptors) that correlate with a particular activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study on the in vitro cytotoxicity of 2-phenylacrylonitriles against MCF-7 breast cancer cells included (Z)-2-(3,4-dichlorophenyl)-3-(pyridin-4-yl)acrylonitrile as one of the compounds in the dataset. nih.gov QSAR models are developed by calculating a variety of molecular descriptors, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.

These descriptors are then used to build a mathematical model (e.g., multiple linear regression, partial least squares) that correlates the descriptors with the observed activity. The physical interpretation of the QSAR model can provide valuable insights into the structure-activity relationship, helping to identify the structural features that enhance or diminish activity. nih.gov This information can then be used to guide the design of more potent or selective compounds.

| Component | Description | Example Application |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity or reactivity. | 80 2-phenylacrylonitrile (B1297842) based compounds with growth inhibition (GI50) data against MCF-7 cells nih.gov |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Topological, electronic, and spatial descriptors. |

| Statistical Model | A mathematical equation that relates the descriptors to the activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. | Cross-validation, prediction for an external test set. |

| Interpretation | Understanding which structural features are important for the activity. | Identifying features that can be modified to improve activity. nih.gov |

Chemical Reactivity, Transformation, and Derivatization

Michael Addition Reactions

The electron-withdrawing nature of both the pyridyl and nitrile groups activates the carbon-carbon double bond of 3-(Pyridin-4-yl)acrylonitrile (B40696), making it an excellent Michael acceptor.

Chemo-, Regio-, and Stereoselectivity in Conjugate Additions

The regioselectivity of nucleophilic attack on α,β-unsaturated compounds can be influenced by the electronic properties of the substituents. In compounds structurally similar to this compound, such as 3-(pyridin-3-yl or pyrimidin-2-yl)propenoates, the typical β-addition of nucleophiles can be redirected. By increasing the π-deficiency of the aromatic ring, for instance through N-oxidation, nucleophilic attack can be directed to the α-carbon. This shift is attributed to a combination of a reduced barrier for α-addition and an increased barrier for β-addition. researchgate.net While direct studies on the chemo-, regio-, and stereoselectivity of Michael additions to this compound are not extensively detailed in the provided search results, the principles governing related systems suggest that the pyridine (B92270) ring's electronic character plays a crucial role in determining the outcome of these reactions.

Asymmetric Catalysis in Michael Additions

The development of asymmetric organocatalysis has provided powerful methods for the enantioselective formation of carbon-carbon bonds in Michael additions. rsc.org Cinchona alkaloid derivatives, for instance, have been successfully employed as organocatalysts in the asymmetric aza-Michael addition of 4-nitrophthalimide (B147348) to α,β-unsaturated ketones, yielding products with excellent enantioselectivities (95–99% ee). nih.gov Similarly, chiral bifunctional tertiary amine-squaramide catalysts have been used for asymmetric cascade aza-Michael/Michael additions. nih.gov While not specific to this compound, these methodologies are broadly applicable to α,β-unsaturated systems and represent the current strategies to achieve enantiocontrol in Michael additions involving such substrates. The general approach involves the activation of the Michael acceptor by the catalyst, which facilitates a stereocontrolled attack by the nucleophile.

Cycloaddition Reactions (e.g., Cyclopropanation)

The activated double bond of this compound and its derivatives makes them suitable substrates for cycloaddition reactions, particularly for the synthesis of functionalized cyclopropanes.

Enantioselective Methodologies for Cyclopropane (B1198618) Formation

The enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles has been successfully achieved using Cinchona-derived phase-transfer catalysts. rsc.org This reaction, involving the interaction with 2-bromomalonate esters, leads to the formation of cyclopropane esters with two quaternary centers in high yields, complete diastereoselection, and up to 83% enantiomeric excess (ee). rsc.org This methodology has proven to be scalable, allowing for the multi-gram preparation of the desired cyclopropane products. rsc.org

Recent advancements have also explored biocatalytic strategies for the stereoselective synthesis of pyridine-functionalized cyclopropanes. wpmucdn.com Engineered hemoproteins have been shown to catalyze the asymmetric cyclopropanation of a variety of olefins with high activity and stereoselectivity. wpmucdn.com Another innovative approach involves a chemobiocatalytic method for the synthesis of nitrile-substituted cyclopropanes, which utilizes an engineered myoglobin (B1173299) for an asymmetric olefin cyclopropanation reaction, achieving up to 99.9% diastereomeric and enantiomeric excess. rochester.edu

| Catalyst/Method | Substrate | Reagent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchona ammonium (B1175870) salts | (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile | 2-bromomalonate esters | High | Complete | Up to 83% |

| Engineered myoglobin | Various olefins | Diazoacetonitrile | - | Up to >99:1 | Up to >99% |

Nucleophilic Additions and Substitutions

The reactivity of this compound is largely dictated by the electrophilic character of the acrylonitrile (B1666552) moiety, influenced by the pyridine ring.

Reactivity of the Acrylonitrile Moiety

The acrylonitrile moiety (CH₂=CHCN) is a vinyl group attached to a nitrile. wikipedia.org This structure makes it susceptible to nucleophilic attack at the carbon atom beta to the nitrile group. The presence of the electron-withdrawing pyridine ring at the 3-position further enhances the electrophilicity of the double bond, making it highly reactive towards nucleophiles. Nucleophilic addition to 3-substituted pyridinium (B92312) salts has been shown to occur with good to excellent regioselectivity, favoring the formation of 1,2-dihydropyridines. nih.gov This indicates that both the pyridine ring and the acrylonitrile double bond are potential sites for nucleophilic attack, and the specific reaction conditions and the nature of the nucleophile will determine the outcome. The nitrile group itself can also undergo nucleophilic addition, although this is generally less favorable than conjugate addition to the double bond under typical conditions. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the homopolymerization, copolymerization, or detailed polymerization mechanisms of the chemical compound This compound .

The search did not yield any studies detailing the chemical reactivity, transformation, and derivatization of this specific monomer in the context of polymer science as outlined in the requested sections. Research on related but chemically distinct monomers, such as 4-vinylpyridine (B31050) and acrylonitrile, is abundant but cannot be used to describe this compound without speculation.

Therefore, this article cannot be generated as the requested research findings and data for the specified subsections on homopolymerization, copolymerization, and polymerization mechanisms for this compound are not present in the accessible scientific literature.

Applications in Materials Science and Advanced Polymer Engineering

Development of Novel Organic Materials

The distinct electronic and chemical characteristics of 3-(Pyridin-4-yl)acrylonitrile (B40696) and its derivatives make them valuable building blocks for new organic materials with tailored functionalities.

Role as Building Blocks for Electronic Materials

Pyridinyl acrylonitrile (B1666552) derivatives are recognized for their potential in organic electronic materials, largely due to their inherent fluorescence and electrochemical properties. The combination of an electron-donating group with an electron-accepting acrylonitrile unit can create donor-acceptor systems, which are fundamental to many organic electronic devices. guidechem.com For instance, related structures incorporating a pyridine-dicarbonitrile acceptor have been successfully used to create highly efficient thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). mdpi.com

The fluorescence of materials containing pyridinyl acrylonitrile units is intrinsically linked to their molecular conformation and intermolecular interactions. researchgate.net Isomeric fluorescent molecules based on (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile have been synthesized, demonstrating how subtle structural changes can tune solid-state fluorescence from green to red. researchgate.net These properties are crucial for developing new optical materials and sensors. The compound is categorized as an organic building block suitable for electronic materials. researchgate.net

Application in Coatings and Surface Functionalization

The vinyl and nitrile groups of acrylonitrile-based molecules, including pyridinyl derivatives, provide reactive sites for polymerization and chemical modification, making them suitable for creating functional coatings and modifying surfaces. mdpi.com The pyridine (B92270) moiety itself can be grafted onto polymer backbones to introduce specific properties like antimicrobial activity or enhanced fluorescence, which are desirable in advanced coatings. researchgate.net

Polymeric Materials with Tailored Properties

The incorporation of this compound units into polymer structures allows for the engineering of materials with specific, enhanced properties, particularly for applications in separation technologies and functional polymer design.

Functional Poly(acrylonitrile) Derivatives for Gas Separation Membranes (e.g., CO₂ adsorption)

Poly(acrylonitrile) (PAN) is a well-established polymer for creating fibers and membranes. wikipedia.org Functionalizing the PAN backbone with amine-containing groups, such as the pyridine moiety, can significantly enhance its affinity for acidic gases like carbon dioxide (CO₂). This has led to the development of new adsorbents for CO₂ capture.

Research has demonstrated that modifying PAN nanofibers by grafting and subsequent amination creates materials with high CO₂ adsorption capacities. researchgate.netwikipedia.orgmdpi.com In one study, PAN nanofibers were modified with various amines, and the resulting material showed a maximum CO₂ adsorption capacity of 2.84 mmol/g. researchgate.netwikipedia.orgmdpi.com The presence of amine groups greatly increases the adsorption capacity, and the material's stability over multiple regeneration cycles highlights its potential for practical applications. mdpi.com The amine-functionalized fibers often show improved performance in the presence of water, which can facilitate CO₂ adsorption.

| Base Polymer | Functionalization Method | Adsorbent Form | Max. CO₂ Adsorption Capacity (mmol/g) | Reference |

|---|---|---|---|---|

| Poly(acrylonitrile) | Radiation grafting with GMA, modification with ethanolamine | Nanofibers | 2.84 | researchgate.netwikipedia.orgmdpi.com |

| Poly(acrylonitrile) | Direct modification with TETA and TEPA | Fibers | Data indicates high capacity and stability | |

| PANFEDA | Amination-ligand reaction with Cu(II) | Fibers | Primarily for H₂S, but shows H₂S/CO₂ separation | mdpi.com |

Design of Functional Polymers Incorporating Pyridinyl Acrylonitrile Units

The design of novel polymers often involves incorporating functional monomers to impart specific properties. Acrylonitrile is a valuable unit for creating donor-acceptor systems in luminescent π-conjugated polymers. guidechem.com Introducing acrylonitrile units into the side chains of these polymers, rather than the main chain, has been shown to produce high-molecular-weight materials with favorable fluorescence properties. guidechem.com

Pyridinyl units, in general, are incorporated into block copolymers to introduce basicity and the ability to coordinate with metal ions. researchgate.net The synthesis of poly(styrene-ran-acrylonitrile) (SAN) can be controlled to include amine end-functionality, allowing it to reactively blend with other polymers. bldpharm.com Furthermore, bispyridine functionalized polyacrylonitrile (B21495) fibers can act as ligands for metal catalysts, demonstrating the versatility of incorporating such units for catalytic applications. wikipedia.org These synthetic strategies, including copolymerization and post-polymerization modification, allow for the precise design of polymers where the pyridinyl acrylonitrile moiety provides tailored electronic, chemical, or mechanical properties. sigmaaldrich.com

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions driven by the distinct chemical features of the this compound molecule are key to its role in supramolecular chemistry. These interactions govern how molecules recognize each other and organize into larger, well-defined structures.

The pyridine nitrogen atom is a hydrogen bond acceptor, while other parts of the molecule can act as hydrogen bond donors. This facilitates the formation of predictable, ordered assemblies. In the crystal structure of the closely related compound (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N hydrogen bonds link molecules into chains. These chains are further connected by weaker C—H⋯O interactions and π–π stacking between pyridine rings, ultimately building a three-dimensional supramolecular structure.

The self-assembly of molecules is crucial for creating nanostructured materials. researchgate.net For example, pyridine-appended fluorescent molecules have been shown to self-assemble into 1D nanostructures, with the process being tunable by altering solvent conditions. researchgate.net This aggregation behavior directly influences the material's fluorescence properties. researchgate.net The ability of pyridinium (B92312) moieties to form strong inclusion complexes with host molecules like cucurbiturils is another facet of its supramolecular behavior, which has been exploited to create functional supramolecular hydrogels. Self-assembled monolayers (SAMs) on surfaces represent another application, where the structure of the resulting layer can be controlled by factors like pH, leveraging the protonation/deprotonation of the pyridine nitrogen. mdpi.com

| Interaction Type | Participating Groups | Resulting Structure | Reference |

|---|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen (acceptor), O-H/C-H (donors) | Molecular chains and linked networks | |

| π–π Stacking | Pyridine rings, acrylic double bonds | Three-dimensional crystal packing | |

| Host-Guest Complexation | Alkyl pyridinium unit and Cucurbit mdpi.comuril | Inclusion complexes for hydrogel crosslinking | |

| Intermolecular Interactions | Pyridine appended fluorophores | 1D nanostructures | researchgate.net |

Design Principles for Self-Assembled Structures Based on Intermolecular Interactions

The rational design of self-assembled structures using molecules like this compound hinges on the predictable nature of non-covalent interactions. Crystal engineering principles allow for the construction of desired supramolecular architectures by selecting and arranging molecules based on their complementary interaction sites.

Key intermolecular interactions that govern the self-assembly of this compound and its derivatives include hydrogen bonds, halogen bonds, and π-π stacking interactions. The pyridine nitrogen is a potent hydrogen bond acceptor, readily forming C–H···N interactions. In analogous systems, these interactions play a crucial role in stabilizing the crystal structures. For instance, in derivatives of (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles, C–H···N interactions are consistently observed. monash.edu

In a closely related molecule, (E)-3-(pyridin-4-yl)acrylic acid, strong O–H···N hydrogen bonds are the primary drivers of self-assembly, forming chains of molecules. mdpi.com These chains are then further organized by weaker C–H···O interactions and π–π stacking. mdpi.com This highlights a key design principle: the hierarchy of interaction strengths. Strong, directional interactions like classical hydrogen bonds often dictate the primary structural motif, while weaker, less directional forces fine-tune the three-dimensional packing. For this compound, which lacks a strong hydrogen bond donor, the weaker C–H···N and π-π stacking interactions would be expected to be the dominant forces controlling its supramolecular assembly.

The interplay of these various non-covalent forces allows for the creation of a wide range of supramolecular structures. By modifying the substituents on the phenyl ring or other parts of the molecule, it is possible to systematically tune the intermolecular interactions and thus control the resulting solid-state architecture.

Table 1: Key Intermolecular Interactions in Pyridyl Acrylonitrile Derivatives and Their Role in Self-Assembly

| Interaction Type | Description | Role in Self-Assembly |

| C–H···N Hydrogen Bonds | Interaction between a carbon-bound hydrogen atom and the nitrogen of the pyridine ring. | Often forms chains or tapes, linking molecules into one-dimensional arrays. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes significantly to crystal packing, often holding chains or sheets together. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Can be a highly directional and strong interaction for guiding molecular assembly. |

| C–H···Halogen Interactions | Weak hydrogen bonds involving a halogen as the acceptor. | Contributes to the overall lattice energy and fine-tunes the crystal packing. |

Influence on Solid-State Optical and Other Material Properties

The supramolecular arrangement of this compound molecules in the solid state has a profound impact on their bulk material properties, particularly their optical characteristics. The photophysical properties of organic molecules in the solid state are highly sensitive to their packing and the extent of intermolecular electronic communication.

In many acrylonitrile derivatives, a red shift in the absorption and emission spectra is observed when transitioning from solution to the solid state. acs.org This phenomenon, known as aggregation-caused red shift, is often attributed to the formation of J-aggregates, where molecules are arranged in a head-to-tail fashion, leading to delocalization of the excited state over multiple molecules. The extent of this shift is directly correlated with the strength of the intermolecular interactions in the crystal lattice. acs.org

Conversely, some arrangements can lead to fluorescence quenching in the solid state. However, many pyridyl acrylonitrile derivatives are known to be fluorescent in the solid state. acs.org The specific crystal packing determines the quantum yield of fluorescence. For instance, twisted or non-planar molecular conformations in the solid state can inhibit the formation of non-radiative decay pathways, leading to enhanced emission.

The incorporation of this compound or similar structures into polymers can also significantly modify the material's properties. The introduction of the rigid, aromatic pyridine ring into a polymer backbone can enhance its thermal stability and mechanical strength. For example, phthalonitrile (B49051) resins incorporating pyridine structures have shown excellent thermal stability, with decomposition temperatures (T5%) exceeding 460°C in a nitrogen atmosphere, and high glass transition temperatures (Tg) above 350°C. mdpi.com Such polymers also exhibit high storage moduli, indicating good mechanical stiffness. mdpi.com

Table 2: Influence of Pyridine and Acrylonitrile Moieties on Polymer Properties

| Property | Influence of Pyridine Moiety | Influence of Acrylonitrile Moiety |

| Thermal Stability | Increases due to the rigid aromatic structure. mdpi.com | The polar nature can lead to specific thermal degradation pathways. sdcjter.in |

| Mechanical Properties | Can increase stiffness and modulus. mdpi.com | Contributes to the rigidity and strength of polymers like SAN in ABS. |

| Glass Transition (Tg) | Can increase Tg due to restricted chain mobility. mdpi.com | Modification of this group can lower or raise the Tg of the polymer. sdcjter.in |

| Optical Properties | Can be tailored for specific fluorescence and absorption characteristics. nih.gov | The cyano group influences the electronic structure and photophysical behavior. acs.org |

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations and Methodologies

The synthesis and functionalization of 3-(Pyridin-4-yl)acrylonitrile (B40696) can be significantly advanced through the exploration of new catalytic systems. While traditional methods for producing acrylonitrile (B1666552) and its derivatives are well-established, there is a growing need for more efficient, selective, and environmentally benign processes. osti.gov Future research could focus on several key areas:

Advanced Catalysts for Ammoxidation: The industrial production of acrylonitrile often relies on the SOHIO process, involving the ammoxidation of propylene. osti.gov Research into alternative catalysts beyond the traditional BiMo-based systems is ongoing. osti.govunibo.it For this compound, this could involve developing catalysts that can directly functionalize a pyridine-containing precursor with higher efficiency and selectivity, potentially using more sustainable feedstocks like biomass-derived compounds. osti.govresearchgate.net

Photocatalysis and Electrocatalysis: Modern synthetic methods increasingly employ light or electricity to drive chemical reactions under mild conditions. Photocatalytic approaches, for instance, could enable novel C-H functionalization or cyano translocation reactions on the pyridine (B92270) ring or alkene backbone, offering new pathways to complex derivatives. celebrantsally.es

Asymmetric Catalysis: The development of chiral catalysts could facilitate the asymmetric synthesis of this compound derivatives. This would be particularly valuable for applications in medicinal chemistry, where stereochemistry is crucial for biological activity.

A comparative look at potential catalytic strategies is presented in Table 1.

Table 1: Comparison of Potential Catalytic Strategies for this compound

| Catalytic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, process scalability, suitability for continuous flow. nih.gov | Development of robust solid-phase catalysts (e.g., metal oxides, zeolites) for ammoxidation or condensation reactions. researchgate.net |

| Homogeneous Catalysis | High selectivity and activity, mild reaction conditions. | Design of organometallic complexes for specific C-H activation or cross-coupling reactions. |

| Biocatalysis | High enantioselectivity, use of renewable resources, environmentally friendly conditions. | Engineering enzymes for the stereoselective synthesis or modification of the compound. |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. celebrantsally.es | Exploring radical-based transformations and functional group installations using light-driven catalysts. |

Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires real-time monitoring. acs.org Advanced in-situ spectroscopic techniques are powerful tools for observing transient intermediates, determining reaction kinetics, and optimizing process parameters. acs.orgnumberanalytics.com

Future research would benefit from the application of methods such as:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the vibrational modes of molecules, allowing for the tracking of reactant consumption, product formation, and the identification of key intermediates during a chemical reaction. numberanalytics.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can offer detailed structural information about species in the reaction mixture without the need for sample extraction, providing clear insights into reaction pathways.

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): For reactions involving solid catalysts, AP-XPS can analyze the surface chemistry of the catalyst under realistic reaction conditions, helping to identify the active sites and deactivation mechanisms. numberanalytics.com

The integration of these techniques can provide a comprehensive picture of the chemical processes, moving beyond simple endpoint analysis to a full mechanistic understanding. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry and process intensification are becoming central to modern chemical manufacturing. nih.gov The synthesis of this compound and its derivatives is an ideal candidate for integration with flow chemistry.

Continuous flow reactors offer numerous advantages over traditional batch processing, including:

Enhanced Safety: The small reactor volumes and superior heat transfer capabilities allow for the safe handling of highly exothermic or hazardous reactions. researchgate.netacs.org

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and selectivity. acs.orginterchim.fr

Scalability: Scaling up production is more straightforward in flow systems, often by simply running the reactor for a longer duration or by numbering up parallel reactors. researchgate.net

Research in this area should focus on designing integrated flow systems for the multi-step synthesis of this compound derivatives. researchgate.net This could involve combining reactor coils for synthesis with in-line purification and analysis modules, creating a fully automated and sustainable manufacturing process. interchim.frnih.gov Furthermore, the use of greener solvents, renewable starting materials, and recyclable catalysts within these flow systems would significantly reduce the environmental footprint of the synthesis. nih.govnrel.gov

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and design. rjptonline.org For this compound, these computational tools offer several exciting avenues for future exploration.

Predicting Chemical Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome, yield, and selectivity of new transformations. rsc.orgmit.edunips.cc By developing models specific to pyridine or acrylonitrile chemistry, researchers could predict how this compound will behave under various conditions, saving significant experimental time and resources. neurips.cc

De Novo Design of Novel Compounds: Generative AI models can design new molecules with desired properties. nih.govresearchgate.net Using the this compound scaffold as a starting point, these models could generate novel structures optimized for specific applications, such as high binding affinity to a biological target or specific optoelectronic properties. springernature.comnih.gov

Automated Synthesis Planning: AI can also assist in planning the synthetic routes to these newly designed molecules, suggesting reaction steps and conditions, thereby bridging the gap between computational design and laboratory execution. youtube.com

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Reactivity Prediction | To forecast the outcome of unknown reactions involving the title compound. | Reduced number of trial-and-error experiments; optimized reaction conditions. mit.edu |

| Property Prediction | To estimate the physicochemical or biological properties of derivatives. | Prioritization of synthetic targets with the highest potential for success. |

| Generative Design | To create novel molecules based on the this compound scaffold. nih.gov | Discovery of new functional materials, drug candidates, or ligands with enhanced performance. researchgate.net |

| Retrosynthesis | To propose efficient synthetic pathways for target derivatives. | Acceleration of the Design-Make-Test-Analyze cycle in chemical discovery. youtube.com |

Development of Next-Generation Functional Materials with Enhanced Performance

The combination of a π-conjugated system, a basic pyridine nitrogen, and a reactive nitrile group makes this compound an attractive building block for new functional materials. mdpi.com Future research should explore its potential as a monomer or precursor for:

Polymers and Copolymers: Polymerization of this compound could lead to specialty polymers with unique thermal, mechanical, or electronic properties. The pyridine moiety can be used for post-polymerization modification, metal coordination, or to impart pH-responsiveness.